molecular formula C19H14O B14420791 (Tetraphen-10-YL)methanol CAS No. 80589-16-8

(Tetraphen-10-YL)methanol

Katalognummer: B14420791
CAS-Nummer: 80589-16-8
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: WZRAWIDAAQPOSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Tetraphen-10-YL)methanol is a chemical compound known for its unique structure and properties. It consists of a tetraphenyl group attached to a methanol moiety. This compound is part of the polycyclic aromatic hydrocarbons family, which are known for their stability and diverse applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Tetraphen-10-YL)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, utilizing automated systems to ensure precise control over reaction parameters. The process may also include purification steps such as distillation and recrystallization to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: (Tetraphen-10-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

(Tetraphen-10-YL)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Tetraphen-10-YL)methanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Tetraphenylene: Another polycyclic aromatic hydrocarbon with a similar structure but different properties.

    Tetraphenylmethane: A related compound with a central carbon atom bonded to four phenyl groups.

    Tetraphenylethene: Known for its aggregation-induced emission properties

Eigenschaften

CAS-Nummer

80589-16-8

Molekularformel

C19H14O

Molekulargewicht

258.3 g/mol

IUPAC-Name

benzo[a]anthracen-10-ylmethanol

InChI

InChI=1S/C19H14O/c20-12-13-5-6-15-10-16-8-7-14-3-1-2-4-18(14)19(16)11-17(15)9-13/h1-11,20H,12H2

InChI-Schlüssel

WZRAWIDAAQPOSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=C(C=CC4=C3)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.